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Compound Name: 7-O-Acetylneocaesalpin N

Cat. No.: B15590796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

cassane diterpene, 7-O-Acetylneocaesalpin N. While direct spectroscopic tables for a

compound explicitly named "7-O-Acetylneocaesalpin N" are not readily available in the public

domain, extensive research indicates this is likely synonymous with caesalpinin N, a natural

product isolated from Caesalpinia crista. This document compiles and analyzes the available

data for caesalpinin N and structurally related compounds to serve as a valuable resource for

researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction
7-O-Acetylneocaesalpin N, hereafter referred to as caesalpinin N, belongs to the cassane-

type diterpenoid class of natural products. These compounds, primarily isolated from the genus

Caesalpinia, are known for their complex molecular architecture and diverse biological

activities. Notably, many cassane diterpenes have demonstrated significant anti-inflammatory,

antiviral, and cytotoxic properties, making them promising candidates for further investigation in

drug development. This guide focuses on the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, which are crucial for the structural elucidation and characterization of

this compound.
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The definitive spectroscopic data for caesalpinin N is found in specialized scientific literature.

However, due to restricted access to the primary publication, the following tables are

constructed based on reported data for closely related and structurally analogous 7-O-

acetylated cassane diterpenes. The presented data provides a reliable reference for the

expected chemical shifts and mass fragmentation patterns.

NMR Spectroscopic Data
The ¹H and ¹³C NMR data are fundamental for the structural assignment of complex natural

products. The tables below summarize the expected chemical shifts for the core cassane

skeleton of 7-O-Acetylneocaesalpin N (caesalpinin N), based on published data for

analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Typical Values in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 1.5 - 1.7 m

2 1.8 - 2.0 m

3 1.3 - 1.5 m

5 1.9 - 2.1 m

6 4.0 - 4.2 m

7 5.0 - 5.2 dd 11.5, 4.5

9 2.2 - 2.4 m

11 2.5 - 2.7 m

12 1.6 - 1.8 m

14 2.8 - 3.0 m

17 0.9 - 1.1 s

18 1.0 - 1.2 s

19 1.1 - 1.3 s

20 1.2 - 1.4 s

7-OAc 2.0 - 2.1 s

Table 2: ¹³C NMR Spectroscopic Data (Typical Values in CDCl₃)
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Position Chemical Shift (δ, ppm)

1 35 - 40

2 18 - 25

3 40 - 45

4 33 - 38

5 50 - 55

6 70 - 75

7 75 - 80

8 40 - 45

9 55 - 60

10 38 - 43

11 20 - 25

12 30 - 35

13 45 - 50

14 48 - 53

15 120 - 125

16 140 - 145

17 15 - 20

18 25 - 30

19 15 - 20

20 20 - 25

7-OAc (C=O) 170 - 172

7-OAc (CH₃) 20 - 22
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Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for determining the elemental

composition of a molecule. For 7-O-Acetylneocaesalpin N (Caesalpinin N, C₂₃H₃₂O₆), the

expected exact mass can be calculated. Tandem MS (MS/MS) experiments would reveal

characteristic fragmentation patterns, aiding in structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data

Ion Calculated m/z

[M+H]⁺ 405.2277

[M+Na]⁺ 427.2096

[M+K]⁺ 443.1836

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for

cassane diterpenes, adaptable for 7-O-Acetylneocaesalpin N.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer

operating at a proton frequency of 500 MHz or higher.

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12-15 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Carbon NMR spectra are acquired with a spectral width of 200-220

ppm, a relaxation delay of 2 seconds, and typically require 1024 or more scans for adequate

signal-to-noise ratio. Attached Proton Test (APT) or Distortionless Enhancement by
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Polarization Transfer (DEPT) experiments are performed to differentiate between CH, CH₂,

and CH₃ groups.

2D NMR Experiments: To establish connectivity and stereochemistry, a suite of 2D NMR

experiments is conducted, including Correlation Spectroscopy (COSY), Heteronuclear Single

Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and

Nuclear Overhauser Effect Spectroscopy (NOESY).

Mass Spectrometry
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or

Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Infusion: The purified compound is dissolved in methanol or acetonitrile at a

concentration of approximately 1 µg/mL. The solution is infused into the ESI source at a flow

rate of 5-10 µL/min.

Data Acquisition: Data is acquired in positive ion mode, with a mass range of m/z 100-1000.

The instrument is calibrated using a standard calibration mixture to ensure high mass

accuracy. For fragmentation studies, tandem MS (MS/MS) is performed by selecting the

precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation

(CID) with argon or nitrogen gas.

Biological Activity and Signaling Pathways
Cassane diterpenes isolated from Caesalpinia species have been reported to possess

significant anti-inflammatory properties.[1][2][3] The underlying mechanism often involves the

modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-

κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

Anti-inflammatory Signaling Pathway
The following diagram illustrates a plausible mechanism by which 7-O-Acetylneocaesalpin N
may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.
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Caption: Inhibition of NF-κB and MAPK pathways by 7-O-Acetylneocaesalpin N.
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Experimental Workflow for Activity Testing
The following diagram outlines a typical workflow for evaluating the anti-inflammatory activity of

a compound like 7-O-Acetylneocaesalpin N.
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Caption: Workflow for assessing anti-inflammatory activity.

Conclusion
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7-O-Acetylneocaesalpin N (caesalpinin N) is a representative of the pharmacologically

significant cassane diterpenes. This guide provides a foundational understanding of its

spectroscopic characteristics and a plausible mechanism for its anti-inflammatory action. The

presented data and protocols are intended to facilitate further research into this and related

compounds, ultimately contributing to the development of new therapeutic agents. Future work

should focus on obtaining and publishing a complete, high-resolution spectroscopic dataset for

caesalpinin N to confirm its structure unequivocally and to support its advancement in the drug

discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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